molecular formula C21H16FN3O5S2 B2497758 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide CAS No. 1206991-43-6

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide

Cat. No.: B2497758
CAS No.: 1206991-43-6
M. Wt: 473.49
InChI Key: ASVVTNREPNWRPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide is a structurally complex sulfonamide derivative featuring a 2,3-dihydro-1,4-benzodioxin moiety, a 1,2,4-oxadiazol-5-yl ring substituted with a 3-fluorophenyl group, and a thiophene sulfonamide scaffold with N-methylation.

  • Friedel-Crafts sulfonylation for benzodioxin-sulfonamide coupling .
  • Oxadiazole ring formation via cyclization of acylhydrazides with nitriles or amidoximes .
  • N-methylation of the sulfonamide nitrogen using methyl halides or dimethyl sulfate under basic conditions .

Characterization would employ 1H/13C-NMR to confirm substitution patterns, IR spectroscopy to identify S=O (1100–1250 cm⁻¹) and C=S (1240–1255 cm⁻¹) stretches, and mass spectrometry for molecular weight validation .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O5S2/c1-25(15-5-6-16-17(12-15)29-9-8-28-16)32(26,27)18-7-10-31-19(18)21-23-20(24-30-21)13-3-2-4-14(22)11-13/h2-7,10-12H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASVVTNREPNWRPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC2=C(C=C1)OCCO2)S(=O)(=O)C3=C(SC=C3)C4=NC(=NO4)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological activities, and relevant case studies to provide a comprehensive understanding of its pharmacological potential.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzodioxin moiety and an oxadiazole ring. Its molecular formula is C22H20FN3O4SC_{22}H_{20}FN_3O_4S with a molecular weight of approximately 431.48 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from 2,3-dihydro-1,4-benzodioxin derivatives. The process generally includes:

  • Formation of the benzodioxin core : This is achieved through the reaction of appropriate precursors under controlled conditions.
  • Introduction of the oxadiazole group : The incorporation of the oxadiazole moiety is often performed using coupling reactions with fluorophenyl derivatives.
  • Final sulfonamide formation : The final step involves the reaction with sulfonyl chlorides to yield the desired sulfonamide structure.

Biological Activity

Research has indicated that compounds containing both oxadiazole and benzodioxin structures exhibit significant biological activities, including:

Antimicrobial Activity

Studies have shown that derivatives with oxadiazole rings demonstrate potent antimicrobial properties against various bacterial strains:

  • Bactericidal Effects : The compound exhibits strong activity against Staphylococcus spp., including methicillin-resistant strains .
  • Mechanism of Action : The antimicrobial action is believed to involve disruption of biofilm formation and interference with gene transcription related to bacterial resistance mechanisms .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on several enzymes:

  • Cholinesterase Inhibition : It has shown potential as an acetylcholinesterase inhibitor, which is significant for developing treatments for Alzheimer's disease .
  • α-glucosidase Inhibition : This activity suggests possible applications in managing Type 2 diabetes mellitus (T2DM) by inhibiting carbohydrate absorption .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted on normal cell lines (e.g., L929), revealing that while some derivatives exhibit cytotoxic effects at higher concentrations, many do not significantly affect cell viability .

Case Studies

Several studies have been conducted to evaluate the biological activity of similar compounds:

  • Study on Antimicrobial Activity :
    • A series of 1,2,4-oxadiazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. Compounds showed varied levels of effectiveness, with some outperforming traditional antibiotics like ciprofloxacin .
  • Enzyme Inhibitory Potential :
    • Research focused on sulfonamides derived from benzodioxane demonstrated promising results in inhibiting cholinesterase and α-glucosidase enzymes, suggesting their therapeutic potential in neurodegenerative diseases and diabetes management .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin derivatives with sulfonamide and oxadiazole moieties. The general synthetic pathway includes:

  • Formation of Benzodioxin Derivative : The starting material is 2,3-dihydro-1,4-benzodioxin-6-amine.
  • Sulfonamide Formation : Reaction with sulfonyl chlorides (e.g., 4-methylbenzenesulfonyl chloride) in an alkaline medium.
  • Oxadiazole Integration : Coupling with appropriate oxadiazole derivatives to introduce the fluorophenyl group.

The structural characterization of synthesized compounds is typically performed using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry to confirm the molecular structure and purity .

Anticancer Properties

Recent studies indicate that compounds containing the oxadiazole moiety exhibit significant anticancer activities. For instance:

  • In vitro Studies : Compounds similar to this compound have been tested against various cancer cell lines such as SNB-19 and OVCAR-8. Percent growth inhibitions (PGIs) were recorded as high as 86.61% for certain derivatives .
CompoundCancer Cell LinePercent Growth Inhibition (%)
6hSNB-1986.61
6hOVCAR-885.26
6hNCI-H4075.99

Enzyme Inhibition

The compound has shown promise as an inhibitor of key enzymes involved in various diseases:

  • Acetylcholinesterase Inhibition : Sulfonamides derived from benzodioxane structures have demonstrated potential in inhibiting acetylcholinesterase, which is relevant for treating neurodegenerative diseases like Alzheimer's .
  • α-glucosidase Inhibition : Other studies have screened similar compounds for their ability to inhibit α-glucosidase, which is significant for managing Type 2 Diabetes Mellitus (T2DM) .

Case Study 1: Anticancer Efficacy

A study focused on the anticancer efficacy of a series of oxadiazole-based sulfonamides demonstrated that specific modifications to the oxadiazole ring enhanced cytotoxic activity against human cancer cell lines like HCT116 and MCF7. The mechanism was linked to apoptosis induction and cell cycle arrest .

Case Study 2: Enzyme Inhibition for Neurodegeneration

Research involving the synthesis of N-(alkyl/aralkyl)-N-(2,3-dihydrobenzo[1,4]dioxin) derivatives revealed that these compounds effectively inhibited acetylcholinesterase activity in vitro. This suggests their potential utility in developing therapeutic agents for Alzheimer's disease .

Comparison with Similar Compounds

Key Observations:

Fluorine Substitution: The 3-fluorophenyl group in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogues (e.g., X = H in [7–9]) . Fluorine’s electron-withdrawing effect may also improve receptor binding affinity.

Oxadiazole vs. Triazole : The 1,2,4-oxadiazole ring in the target compound offers greater hydrolytic stability compared to 1,2,4-triazole-thiones ([7–9]), which exhibit tautomerism and sensitivity to redox conditions .

Q & A

Q. What are the recommended synthetic routes for this compound, and what challenges are associated with its heterocyclic assembly?

The synthesis involves sequential heterocyclic coupling:

  • Oxadiazole formation : Cyclization of thioamide precursors with hydroxylamine under acidic conditions (common for 1,2,4-oxadiazoles) .
  • Sulfonamide linkage : Coupling of the benzodioxin amine with thiophene sulfonyl chloride, requiring controlled pH (7–8) to avoid N-methyl group side reactions .
  • Key challenges : Regioselectivity in oxadiazole ring closure and steric hindrance during sulfonamide bond formation. Purification often requires gradient HPLC due to polar byproducts .

Q. Which spectroscopic and crystallographic methods are most effective for confirming its structure?

  • X-ray crystallography : Resolves spatial arrangements of the sulfonamide and benzodioxin groups (e.g., dihedral angles between aromatic systems) .
  • NMR : 19F^{19}\text{F}-NMR identifies fluorophenyl orientation, while 1H^{1}\text{H}-NMR reveals splitting patterns from the N-methyl group and thiophene protons .
  • HRMS : Validates molecular weight (±2 ppm accuracy) and fragmentation patterns of the oxadiazole moiety .

Q. What in vitro assays are appropriate for preliminary bioactivity evaluation?

  • Enzyme inhibition assays : Target kinases or proteases due to sulfonamide’s affinity for enzymatic pockets .
  • Cellular viability assays : Use fluorophenyl-containing analogs as positive controls to benchmark activity .
  • Solubility testing : Assess DMSO/PBS solubility to guide dosing in follow-up studies .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the oxadiazole ring under varying conditions?

  • DFT calculations : Model charge distribution to identify nucleophilic/electrophilic sites. For example, the oxadiazole C5 position is prone to nucleophilic attack in basic media .
  • MD simulations : Predict stability in biological membranes by analyzing hydrophobic interactions between the benzodioxin and lipid bilayers .

Q. What strategies optimize pharmacokinetic properties through structural modifications?

  • Benzodioxin modifications : Introduce electron-withdrawing groups (e.g., -NO2_2) to enhance metabolic stability .
  • Thiophene sulfonamide adjustments : Replace N-methyl with bulkier substituents (e.g., cyclopropyl) to reduce plasma protein binding .
  • Fluorophenyl substitution : Meta- vs. para-fluorine placement alters logPP and blood-brain barrier permeability .

Q. How should researchers address discrepancies in biological activity between synthesis batches?

  • Batch analysis : Compare HPLC purity profiles and quantify residual solvents (e.g., DMF) that may inhibit cellular uptake .
  • Crystallographic verification : Confirm polymorphic consistency, as amorphous vs. crystalline forms can alter bioavailability .
  • Dose-response recalibration : Normalize activity data to molar concentration rather than mass to account for purity variations .

Q. What mechanistic insights explain the compound’s selectivity for specific biological targets?

  • Molecular docking : Map hydrogen bonds between the sulfonamide group and catalytic residues (e.g., Tyr in kinase active sites) .
  • SAR studies : Systematically modify the oxadiazole’s phenyl group to determine steric/electronic effects on binding affinity .

Data Contradiction Analysis

Q. How to resolve conflicting reports on synthetic yields for the oxadiazole intermediate?

  • Reaction monitoring : Use in-situ IR to track nitrile oxide intermediate formation, which varies with dehydrating agent efficiency (e.g., DCC vs. EDC) .
  • Catalyst screening : Compare Pd/C vs. Cu(I) catalysts for Suzuki-Miyaura coupling steps, noting that Pd leaching can reduce reproducibility .

Q. Why do fluorescence-based assays show variable results compared to radiometric methods?

  • Quenching effects : The fluorophenyl group may interact with assay reagents (e.g., ATP in luciferase assays), requiring control experiments with structurally similar fluorophores .
  • Signal normalization : Use internal standards (e.g., fluorescein) to correct for plate-reader variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.